molecular formula C23H16N4O B4052779 6-(1,3-benzoxazol-2-ylmethyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

6-(1,3-benzoxazol-2-ylmethyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B4052779
M. Wt: 364.4 g/mol
InChI Key: ALRYLHYYLACHKQ-UHFFFAOYSA-N
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Description

“6-(1,3-benzoxazol-2-ylmethyl)-9-methyl-6H-indolo[2,3-b]quinoxaline” is a chemical compound with the molecular formula C22H14N4O . It belongs to the class of indoloquinoxalines, a widespread class of heterocyclic compounds that attract significant attention due to their many applications in materials science and medicinal chemistry .


Synthesis Analysis

The synthesis of indoloquinoxaline derivatives has been extensively studied. The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes . A research group from India has proposed a new, effective route for obtaining a broad range of biologically active N-substituted 6Н-indolo[2,3-b]quinoxalines by Ru(II)-catalyzed tandem ortho-С–Н functionalization reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzoxazole ring attached to an indoloquinoxaline core . More detailed structural information would require specific spectroscopic data or crystallographic analysis.


Chemical Reactions Analysis

The chemical reactivity of indoloquinoxalines is largely determined by the nature of the substituents and the specific conditions of the reaction . For instance, treatment with 1,4-binucleophiles can lead to various products depending on the specific reactants and conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. It has a molecular weight of 350.373 Da . Detailed information about its solubility, melting point, boiling point, and other physical and chemical properties would require specific experimental data.

Scientific Research Applications

Gold-Catalyzed Annulations to Construct 6H-Indolo[2,3-b]Quinoxaline Cores

A study by Tsai et al. (2018) discusses the synthesis of 6H-indolo[2,3-b]quinoline derivatives through gold-catalyzed annulations. This method is significant for accessing naturally occurring alkaloids, highlighting the potential of these compounds in alkaloid synthesis and pharmaceutical applications (Tsai et al., 2018).

Intercalating Nucleic Acids with 6H-Indolo[2,3-b]Quinoxaline

The research by Wamberg et al. (2006) explores 6H-Indolo[2,3-b]quinoxaline as a heteroaromatic intercalator in DNA oligonucleotides. This finding is crucial for understanding DNA stability and interactions, relevant in genetic research and drug design (Wamberg et al., 2006).

Ruthenium-Catalyzed Synthesis of Indolo[2,3-b]Quinoxalines

Laru et al. (2021) developed a method for synthesizing N-substituted indolo[2,3-b]quinoxalines. This research is pivotal for creating biologically relevant derivatives, offering insights into the development of new pharmaceuticals (Laru et al., 2021).

Neuroprotectant Properties

Sheardown et al. (1990) investigated 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of the quinoxalinedione antagonists. This compound exhibits neuroprotective properties against cerebral ischemia, indicating its potential in neurological research and therapy (Sheardown et al., 1990).

Synthesis and Biological Evaluation of Schiff Bases

Achutha et al. (2013) synthesized quinoxaline-incorporated Schiff bases, evaluating their antitubercular and anti-inflammatory activities. This study adds value in medicinal chemistry, particularly in developing treatments for infectious diseases (Achutha et al., 2013).

Synthesis and Spectra of Triarylamines

Thomas and Tyagi (2010) synthesized triarylamines with a 6H-indolo[2,3-b]quinoxaline core, investigating their optical and thermal properties. This research is significant for the development of materials with potential applications in electronics and photonics (Thomas & Tyagi, 2010).

Future Directions

Indoloquinoxalines, including “6-(1,3-benzoxazol-2-ylmethyl)-9-methyl-6H-indolo[2,3-b]quinoxaline”, hold promise for various applications in materials science and medicinal chemistry . Future research may focus on developing new synthetic routes, exploring their biological activity, and optimizing their properties for specific applications .

Properties

IUPAC Name

2-[(9-methylindolo[3,2-b]quinoxalin-6-yl)methyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O/c1-14-10-11-19-15(12-14)22-23(26-17-7-3-2-6-16(17)25-22)27(19)13-21-24-18-8-4-5-9-20(18)28-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRYLHYYLACHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(1,3-benzoxazol-2-ylmethyl)-9-methyl-6H-indolo[2,3-b]quinoxaline
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